4-Oxo-1-phenyl-3-[(4-sulfamoyl-benzoylamino)-methyl]-7-trifluoromethyl-1,4-dihydro-[1,8]naphthyridine-2-carboxylic acid methyl ester
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Overview
Description
“PMID25991433-Compound-E5” is a derivative of mycophenolic acid, specifically modified with an N-propylimidazole fragment. This compound has demonstrated significant in vitro anti-Toxoplasma activity, making it a promising candidate for treating Toxoplasma gondii infections .
Preparation Methods
The synthesis of “PMID25991433-Compound-E5” involves the introduction of an N-propylimidazole fragment to the lead compound. The synthetic route typically includes steps such as condensation, substitution, and protection-deprotection sequences. Industrial production methods would likely involve optimizing these steps for scalability and yield .
Chemical Reactions Analysis
“PMID25991433-Compound-E5” undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Scientific Research Applications
“PMID25991433-Compound-E5” has several scientific research applications:
Chemistry: Used as a model compound for studying imidazole derivatives.
Biology: Investigated for its anti-Toxoplasma activity.
Medicine: Potential therapeutic agent for Toxoplasma gondii infections.
Industry: Could be used in the development of new antiparasitic drugs.
Mechanism of Action
The mechanism of action of “PMID25991433-Compound-E5” involves inhibiting the proliferation of Toxoplasma gondii tachyzoites. It reduces the levels of alanine aminotransferase and aspartate aminotransferase in the serum of infected mice, increases glutathione levels in the liver, and decreases malondialdehyde levels, indicating a hepatoprotective effect .
Comparison with Similar Compounds
“PMID25991433-Compound-E5” is unique due to its N-propylimidazole modification, which enhances its anti-Toxoplasma activity compared to other mycophenolic acid derivatives. Similar compounds include:
Mycophenolic acid: The parent compound with less potent anti-Toxoplasma activity.
Spiramycin: Another antiparasitic agent, but with different chemical structure and lower efficacy.
Properties
Molecular Formula |
C25H19F3N4O6S |
---|---|
Molecular Weight |
560.5 g/mol |
IUPAC Name |
methyl 4-oxo-1-phenyl-3-[[(4-sulfamoylbenzoyl)amino]methyl]-7-(trifluoromethyl)-1,8-naphthyridine-2-carboxylate |
InChI |
InChI=1S/C25H19F3N4O6S/c1-38-24(35)20-18(13-30-23(34)14-7-9-16(10-8-14)39(29,36)37)21(33)17-11-12-19(25(26,27)28)31-22(17)32(20)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,30,34)(H2,29,36,37) |
InChI Key |
HRBSYTKTEPLYNB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=O)C2=C(N1C3=CC=CC=C3)N=C(C=C2)C(F)(F)F)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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